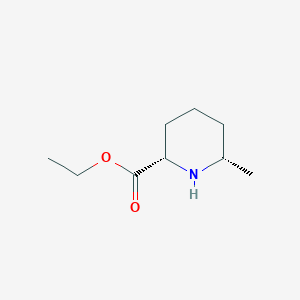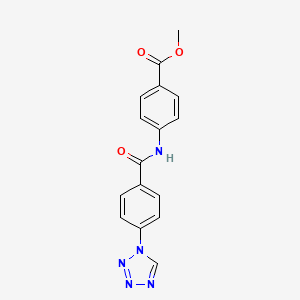
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine hydrobromide is a useful research compound. Its molecular formula is C8H16BrN3 and its molecular weight is 234.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
The synthesis of heterocyclic compounds is a vital area of chemical research due to their widespread applications in pharmaceuticals, agriculture, and materials science. "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" falls within this category, acting as a precursor or intermediate in the synthesis of various heterocyclic compounds. Heterocycles, such as pyrazoles and tetrahydrobenzo[b]pyrans, are essential for developing new drugs and materials. For instance, pyrazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, highlighting the compound's significance in medicinal chemistry (H. Kiyani, 2018; A. M. Dar & Shamsuzzaman, 2015).
Role in Environmental Remediation
Compounds like "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" are also explored for environmental applications, particularly in the removal of persistent organic pollutants (POPs) from water sources. Amine-functionalized sorbents, for instance, have shown promise in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water, demonstrating the potential of such compounds in addressing environmental challenges (M. Ateia et al., 2019).
Agricultural Applications
In agriculture, heterocyclic compounds derived from "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" can serve as potent agrochemicals, including herbicides, insecticides, and fungicides. Their structure-activity relationships (SAR) allow for the development of targeted molecules with specific action mechanisms, reducing harm to non-target species and increasing agricultural productivity (Y. Kaddouri et al., 2022).
Advanced Material Synthesis
The synthesis of advanced materials, such as polymers and functional materials, often relies on heterocyclic compounds as building blocks. "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide" could be involved in creating novel materials with unique properties for use in electronics, photonics, and energy storage applications. These materials contribute to the development of sustainable technologies and the advancement of the materials science field (V. M. Chernyshev et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.BrH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYXYYOSVOLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride](/img/structure/B2528790.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)



![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)

